molecular formula C12H14ClNO5 B11177900 Ethyl [(4-chloro-2,5-dimethoxyphenyl)amino](oxo)acetate

Ethyl [(4-chloro-2,5-dimethoxyphenyl)amino](oxo)acetate

Cat. No.: B11177900
M. Wt: 287.69 g/mol
InChI Key: MHAMICMNFBRWGK-UHFFFAOYSA-N
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Description

ETHYL [(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]FORMATE is an organic compound with the molecular formula C12H14ClNO5 It is a derivative of phenylcarbamate and is characterized by the presence of ethyl, chloro, and dimethoxy substituents on the phenyl ring

Preparation Methods

The synthesis of ETHYL [(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]FORMATE typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the addition of formic acid. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

ETHYL [(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]FORMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL [(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]FORMATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural features.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL [(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]FORMATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The presence of chloro and dimethoxy groups enhances its binding affinity and specificity towards certain molecular targets. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar compounds to ETHYL [(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]FORMATE include:

    ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE: This compound has a similar structure but with a benzoate group instead of a formate group.

    4-CHLORO-2,5-DIMETHOXYNITROBENZENE: Similar aromatic structure with nitro substituents.

    4-CHLORO-3,5-DIMETHYL-2,6-DINITROPHENYL METHYL CARBONATE: Contains chloro and dimethyl groups with a carbonate moiety.

The uniqueness of ETHYL [(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]FORMATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H14ClNO5

Molecular Weight

287.69 g/mol

IUPAC Name

ethyl 2-(4-chloro-2,5-dimethoxyanilino)-2-oxoacetate

InChI

InChI=1S/C12H14ClNO5/c1-4-19-12(16)11(15)14-8-6-9(17-2)7(13)5-10(8)18-3/h5-6H,4H2,1-3H3,(H,14,15)

InChI Key

MHAMICMNFBRWGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1OC)Cl)OC

Origin of Product

United States

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